N-((二甲氧基(甲基)甲硅烷基)甲基)苯胺

描述

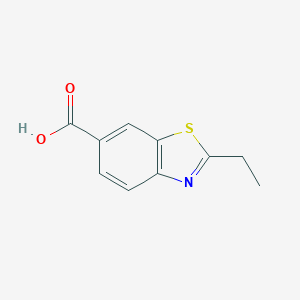

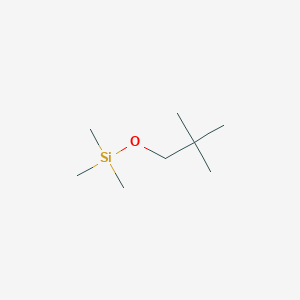

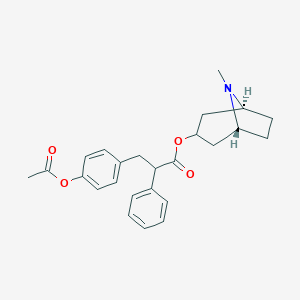

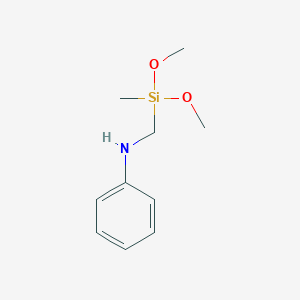

N-((dimethoxy(methyl)silyl)methyl)aniline is a compound that falls within the category of silylmethyl anilines. These compounds are characterized by the presence of a silicon atom attached to a methyl group and further connected to an aniline moiety. The silicon atom typically has additional substituents, such as methoxy groups, which can influence the compound's reactivity and physical properties. Although the specific compound N-((dimethoxy(methyl)silyl)methyl)aniline is not directly mentioned in the provided papers, insights can be drawn from related research on N-(silylmethyl)anilines and their derivatives.

Synthesis Analysis

The synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline would likely involve the N-methylation of aniline or a related compound. One approach to N-methylation is using dimethyl carbonate as a green methylating agent under continuous flow conditions, as described in the selective N-monomethylation of primary anilines . This method is advantageous due to its safety profile and scalability, and it could potentially be adapted for the synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline by modifying the reaction conditions and substrates.

Molecular Structure Analysis

The molecular structure of N-((dimethoxy(methyl)silyl)methyl)aniline can be inferred from studies on similar compounds. For instance, N-(silylmethyl)anilines have been shown to exhibit intramolecular hydrogen bonding between the NH group of the aniline and the oxygen atom of the silyl group . This intramolecular interaction can affect the conformation and reactivity of the molecule. Quantum-chemical calculations and spectroscopic data can provide detailed insights into the conformational preferences of such compounds.

Chemical Reactions Analysis

The reactivity of N-((dimethoxy(methyl)silyl)methyl)aniline would be influenced by the silylmethyl group and the aniline nitrogen. The presence of the dimethoxy(methyl)silyl group could offer unique pathways for chemical transformations, such as protection-deprotection strategies or the formation of novel silicon-containing compounds. The aniline nitrogen, being a nucleophilic center, could undergo various reactions, including further methylation to form N,N-dimethylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((dimethoxy(methyl)silyl)methyl)aniline would be determined by its molecular structure. The intramolecular hydrogen bond could impact the compound's boiling point, solubility, and stability. The electronic properties of the aniline moiety, such as its electron-donating or -withdrawing nature, would also play a role in the compound's overall chemical behavior. Additionally, the silylmethyl group could confer volatility and hydrophobicity to the molecule.

Relevant Case Studies

While there are no direct case studies on N-((dimethoxy(methyl)silyl)methyl)aniline, research on related compounds provides valuable context. For example, the synthesis of 5-chloro-2-(methylamino)benzophenone, a precursor to diazepam, demonstrates the practical application of N-methylation techniques in pharmaceutical synthesis . Furthermore, the study of dendrimers incorporating aniline derivatives highlights the potential of aniline-based compounds in materials science and supramolecular chemistry .

科学研究应用

合成和结构分析

由碳酸二甲酯合成 N,N-二甲基苯胺彭亮福(2011)对由碳酸二甲酯合成 N,N-二甲基苯胺进行了研究。该研究展示了胺中亲核氮的 N-甲基化,这是实验室和工业规模有机合成中普遍的程序。该研究重点介绍了一种由 TEAB 催化的 N-烷基化新方法,并讨论了影响结果的因素,例如反应温度和 TEAB。该研究在优化条件下实现了 93% 的惊人产率,强调了 TEAB 的高效回收能力 (彭亮福,2011)。

苯胺衍生物的结构见解Juliana Jumal 和 B. Yamin(2006)描述了苯胺衍生物 2-苯胺基-4,5-二甲基-1,3-噻唑的分子结构。他们的工作指出,除了甲基氢原子外,该分子本质上是平面的。该研究详细介绍了通过 π-π 相互作用和分子间 N-H⋯N 氢键稳定该分子,这些氢键产生了位于晶体学二重旋转轴周围的二聚体 (Juliana Jumal 和 B. Yamin,2006)。

连续流和催化性能

在连续流中使用碳酸二甲酯选择性 N-单甲基化伯胺Hyowon Seo 等人(2017)提出了一种在连续流条件下使用碳酸二甲酯作为绿色甲基化剂选择性 N-单甲基化苯胺的方法。该研究利用连续流工艺的优势,在高压下安全地在过热溶剂中诱导单甲基化。该方法对各种伯苯胺底物表现出广泛的适用性,并展示了合成诸如安定之类的复杂分子的潜力 (Hyowon Seo 等人,2017)。

苯胺 N-烷基化的催化性能R. Luque 等人(2007)探讨了 Al-MCM-41 材料在苯胺 N-烷基化中的催化性能。该研究强调了温度等反应参数的影响,并重点介绍了反应动力学和产物选择性。它提供了对 N-甲基化过程的宝贵见解,显示了 N-甲基化产物的主要地位,以及反应条件如何影响苯胺转化率和产物选择性 (R. Luque 等人,2007)。

安全和危害

属性

IUPAC Name |

N-[[dimethoxy(methyl)silyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2Si/c1-12-14(3,13-2)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQFLOSSLHYGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CNC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623926 | |

| Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((dimethoxy(methyl)silyl)methyl)aniline | |

CAS RN |

17890-10-7 | |

| Record name | N-[(Dimethoxymethylsilyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17890-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-[(dimethoxymethylsilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。